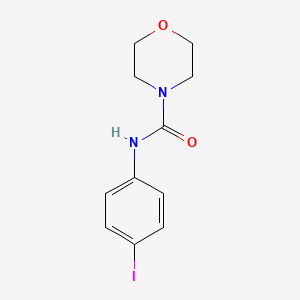
4-Methoxy-benzothiazole-2,6-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-benzothiazole-2,6-diamine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structureThe molecular formula of this compound is C8H9N3OS, and it has a molecular weight of 195.24 g/mol .
作用机制
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, are known to have a broad spectrum of biological activity and are often used in the design of biologically active compounds .
Mode of Action
Benzothiazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activity
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-benzothiazole-2,6-diamine typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the intramolecular cyclization of thioformanilides using 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) in dichloromethane at ambient temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions: 4-Methoxy-benzothiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives
科学研究应用
4-Methoxy-benzothiazole-2,6-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is investigated for its potential use in developing new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties
相似化合物的比较
- 2-Amino-6-methoxybenzothiazole
- 2-Mercaptobenzothiazole
- 6-Methoxy-2-methylbenzothiazole
Comparison: 4-Methoxy-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-Amino-6-methoxybenzothiazole, it has an additional amino group that enhances its reactivity and potential for forming hydrogen bonds. 2-Mercaptobenzothiazole, on the other hand, contains a thiol group, making it more reactive in thiol-disulfide exchange reactions. 6-Methoxy-2-methylbenzothiazole differs by having a methyl group instead of an amino group, which affects its electronic properties and reactivity .
属性
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICLOPCYFOPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)N)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)


![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)
![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)
![3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2977719.png)


![2,2-dimethyl-1-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}propan-1-one](/img/structure/B2977725.png)

![2-CHLORO-6-FLUORO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2977729.png)
![8-[3-(4-Ethylbenzenesulfonyl)quinolin-4-YL]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2977732.png)
![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)
![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2977735.png)
